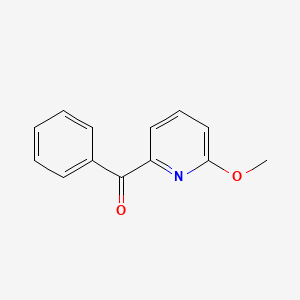

2-Benzoyl-6-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-methoxypyridin-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSONXKRSOCOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Benzoyl 6 Methoxypyridine and Its Derivatives

Direct Synthesis Approaches for 2-Benzoyl-6-methoxypyridine

The direct construction of the 2-benzoyl-6-methoxypyridine scaffold can be achieved through sequential reactions that first establish the substituted pyridine (B92270) ring and then introduce the benzoyl group.

A key step in building the 6-methoxypyridine portion of the target molecule is the selective introduction of a methoxy (B1213986) group onto the pyridine ring. Nucleophilic aromatic substitution (SNAr) is a powerful method for this transformation, particularly on electron-deficient pyridine rings activated by halogen substituents.

A relevant example is the synthesis of 6-bromo-2-methoxy-3-aminopyridine. This process starts from 2,6-dibromo-3-aminopyridine, where treatment with sodium methoxide (B1231860) results in the selective displacement of one of the bromine atoms. nih.gov The reaction is typically performed in a suitable solvent like dimethylformamide (DMF). nih.govsmolecule.com This regioselective substitution provides a key intermediate, where the remaining bromine atom can be used for subsequent cross-coupling reactions or other functionalizations, while the methoxy group is successfully installed at the desired position. nih.gov

A similar SNAr strategy is employed in the synthesis of 2-benzoyl-3-nitro-6-methoxypyridine. In this case, the starting material, 2-benzoyl-3-nitro-6-chloropyridine, is treated with a solution of sodium methoxide in methanol (B129727). prepchem.com The mixture is heated under reflux, leading to the displacement of the chlorine atom by the methoxide ion to yield the final product. prepchem.com

Table 1: Nucleophilic Aromatic Substitution for Methoxypyridine Synthesis

| Starting Material | Reagent | Product | Reference |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide (NaOMe) | 6-bromo-2-methoxy-3-aminopyridine | nih.gov |

| 2-benzoyl-3-nitro-6-chloropyridine | Sodium methoxide (NaOMe) in Methanol | 2-benzoyl-3-nitro-6-methoxypyridine | prepchem.com |

Once a methoxypyridine scaffold is obtained, the benzoyl group can be introduced through various acylation methods. The reactivity of the pyridine ring towards electrophilic substitution is generally low, often requiring activation or the use of organometallic intermediates. A common approach involves the reaction of a pyridyl organometallic species (e.g., a pyridyllithium or pyridylmagnesium compound) with an electrophile like benzoyl chloride or benzaldehyde.

Alternatively, Friedel-Crafts-type acylations can be performed. For instance, the synthesis of 2-(3,4-dimethoxybenzoyl)pyridine can be achieved by reacting 2-cyanopyridine (B140075) with veratrole (1,2-dimethoxybenzene) in the presence of aluminum chloride and dry hydrogen chloride gas. google.com Although this example involves a dimethoxybenzoyl group, the principle applies to the formation of a carbon-carbonyl bond at the 2-position of the pyridine ring.

The reactivity of pyridines and their N-oxides towards benzoyl chloride has been studied, indicating that pyridine N-oxides are significantly more reactive than the corresponding pyridines. researchgate.net This suggests that benzoylation of a methoxypyridine N-oxide followed by deoxygenation could be a viable synthetic route.

Modern synthetic chemistry increasingly utilizes flow microreactors to enhance reaction efficiency, safety, and control over reaction parameters. uni-mainz.debeilstein-journals.org While a specific flow synthesis for 2-benzoyl-6-methoxypyridine is not detailed, the synthesis of the closely related analogue, 2-benzoyl-6-methylpyridine (B1315155), has been successfully demonstrated using this technology. rsc.org

In this method, a flow microreactor system is used for the Br/Li exchange of 2-bromo-6-methylpyridine (B113505) to generate the corresponding pyridyllithium intermediate. rsc.org This highly reactive species is then immediately mixed with benzonitrile (B105546) in a second micromixer. rsc.org The precise control of residence time and temperature, even without cryogenic conditions, allows for the efficient formation of the desired product. beilstein-journals.orgrsc.org This approach avoids the handling of unstable organolithium intermediates in batch processes and significantly shortens reaction times. researchgate.net The use of flow chemistry offers a scalable and safer alternative to traditional batch methods for preparing such disubstituted pyridines. researchgate.net

Table 2: Flow Microreactor Synthesis of 2-Benzoyl-6-methylpyridine

| Starting Material | Reagent 1 | Reagent 2 | Technology | Product | Reference |

| 2-Bromo-6-methylpyridine | n-BuLi | Benzonitrile | Flow microreactor | 2-Benzoyl-6-methylpyridine | rsc.org |

Synthesis of Substituted 2-Benzoylpyridine (B47108) Derivatives and Analogues

The core 2-benzoylpyridine structure serves as a scaffold for creating a variety of derivatives, including N-oxides and thioureas, which are of interest in medicinal and materials chemistry.

Pyridine N-oxides are important synthetic intermediates and can exhibit unique biological activities. The synthesis of 2-benzoylpyridine N-oxides can be accomplished through several methods. One common route is the direct oxidation of the parent benzoylpyridine. Another effective method is the decarboxylative acylation of a pyridine N-oxide with an α-oxocarboxylic acid.

For example, 2-benzoyl-6-methylpyridine 1-oxide can be synthesized by reacting 6-methylpyridine 1-oxide with phenylglyoxylic acid in the presence of a silver carbonate catalyst and potassium persulfate (K₂S₂O₈). rsc.org The reaction is carried out in a dichloromethane/water mixture at 50 °C. rsc.org Similarly, 2-benzoyl-4-methoxypyridine 1-oxide is prepared from 4-methoxypyridine (B45360) 1-oxide using the same methodology. rsc.org The N-oxide functionality can also be introduced by treating the parent pyridine with an oxidizing agent like hydrogen peroxide in acetic acid. chemicalbook.com

Table 3: Synthesis of 2-Benzoylpyridine N-Oxide Derivatives

| Product | Starting Materials | Key Reagents | Melting Point (°C) | Reference |

| 2-Benzoyl-6-methylpyridine 1-oxide | 6-Methylpyridine 1-oxide, Phenylglyoxylic acid | Ag₂CO₃, K₂S₂O₈ | 111-113 | rsc.org |

| 2-Benzoyl-4-methoxypyridine 1-oxide | 4-Methoxypyridine 1-oxide, Phenylglyoxylic acid | Ag₂CO₃, K₂S₂O₈ | 94-95 | rsc.org |

Benzoylthiourea derivatives containing a pyridyl moiety are a well-studied class of compounds. The general synthesis involves the reaction of a suitably substituted aminopyridine with a benzoyl isothiocyanate. The isothiocyanate is typically generated in situ by reacting a benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in a solvent like acetone. jrespharm.comnih.gov

For instance, N-(methylbenzoyl)-N'-(pyridyl)thioureas are prepared by first forming the methylbenzoyl isothiocyanate from a specific methylbenzoyl chloride and ammonium thiocyanate. analis.com.my An appropriately substituted aminopyridine is then added to this mixture, leading to the formation of the desired N,N'-disubstituted thiourea. jrespharm.comanalis.com.my The products are characterized by spectroscopic methods, including IR, which shows characteristic stretches for N-H, C=O, and C=S bonds, and NMR spectroscopy, which reveals signals for the carbonyl and thione carbons around 170 ppm and 180 ppm, respectively. analis.com.my

Table 4: Spectroscopic Data for N-(Methylbenzoyl)-N'-(pyridyl)thiourea Derivatives

| Compound | Configuration (Solid State) | C=O Chemical Shift (¹³C NMR, ppm) | C=S Chemical Shift (¹³C NMR, ppm) | Reference |

| N-(2-methybenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | trans-cis | ~170 | ~180 | analis.com.my |

| N-(3-methylbenzoyl)-N'-(6-methyl-2-pyridyl)thiourea | cis-trans | ~170 | ~180 | analis.com.my |

Formation of Benzoyl-Containing Thienopyridine Analogues

The synthesis of thienopyridine analogues bearing a benzoyl group is a significant area of research, yielding compounds with potential anti-proliferative properties. mdpi.comnih.gov A common strategy involves the construction of the thieno[2,3-b]pyridine (B153569) core through a multi-step sequence.

One reported synthesis begins with benzoylacetones, which are treated with dimethylformamide dimethyl acetal (B89532) (DMF.DMA) and a catalytic amount of L-proline to produce enamine intermediates. mdpi.com These enamines are then reacted with 2-cyanothioacetamide (B47340) and sodium hydride in dimethylformamide (DMF) to form substituted carbonitrile fragments. mdpi.com The final step in assembling the core structure is the coupling of these carbonitriles with various 2-chloroacetamides in the presence of sodium carbonate and ethanol (B145695) under reflux conditions. mdpi.com This sequence leads to a library of 3-amino-2-arylcarboxamido-5-benzoyl-thieno[2,3-b]pyridines. mdpi.comnih.gov

Research has shown that further modification of these benzoyl-containing thienopyridines, such as the reduction of the benzoyl ketone to a secondary alcohol using sodium borohydride, can lead to derivatives with improved biological efficacy. mdpi.comnih.gov It was found that alcohol derivatives demonstrated more anti-proliferative activity than their benzoyl counterparts. mdpi.com

| Step | Reactants | Reagents & Conditions | Product Type |

|---|---|---|---|

| 1 | Benzoylacetones | DMF.DMA, L-proline, 1,4-dioxane, 80 °C | Enamines |

| 2 | Enamines, 2-Cyanothioacetamide | NaH, DMF, 24 h, room temp.; then 2M HCl | Carbonitrile Fragments |

| 3 | Carbonitriles, 2-Chloroacetamides | Na2CO3, EtOH, reflux, 2 days | Benzoyl-containing thieno[2,3-b]pyridines |

| 4 (Optional) | Benzoyl-containing thieno[2,3-b]pyridines | NaBH4, THF/MeOH, room temp., 2 h | Secondary Alcohol Derivatives |

Generation of Benzoylhydrazone Derivatives

Benzoylhydrazones are a class of derivatives synthesized from benzoyl-containing compounds. nih.govbas.bg The general synthesis involves a two-step process. First, a benzoylhydrazide is prepared. For instance, methyl anthranilate can be treated with benzoyl chloride in methanol to yield methyl 2-benzamidobenzoate. nih.gov This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) in ethanol under reflux to form the corresponding benzoylhydrazide (in this case, 2-aminobenzohydrazide). nih.gov

The second step is the condensation of the benzoylhydrazide with various aldehydes or ketones. nih.gov This reaction is typically carried out in ethanol with a catalytic amount of acid, leading to the formation of the N'-substituted benzoylhydrazone derivative. mjcce.org.mk These compounds are characterized by the presence of an azomethine (C=N) group conjugated with a carbonyl group, a structural feature responsible for their significant coordinative capabilities and biological activities. bas.bgscispace.com

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Methyl Anthranilate | Benzoyl Chloride, Methanol | Methyl 2-benzamidobenzoate |

| 2 | Methyl 2-benzamidobenzoate | Hydrazine Hydrate, Ethanol, Reflux | 2-Aminobenzohydrazide |

| 3 | 2-Aminobenzohydrazide | Substituted Aldehyde, Ethanol, Acid catalyst | (E)-N'-(substituted-benzylidene)-2-aminobenzohydrazide |

Derivatization Strategies of 2-Benzoyl-6-methoxypyridine

The structure of 2-benzoyl-6-methoxypyridine offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These include modifications to the benzoyl ring, the methoxy substituent, and the pyridine nitrogen.

Chemical Modifications of the Benzoyl Moiety (e.g., iodination)

The benzoyl moiety of the molecule can undergo several chemical transformations. The carbonyl group is a key reactive site. For example, it can be reduced to form the corresponding alcohol derivative. smolecule.com

Furthermore, the phenyl ring of the benzoyl group can be functionalized. While direct iodination of the benzoyl ring on the parent molecule is not widely reported, analogous structures provide insight into potential reactions. For example, in the closely related compound 2-(2-bromo benzoyl)-6-methoxypyridine, the bromine atom on the benzoyl ring is a reactive handle. smolecule.com This halogen can be replaced via nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. smolecule.com This suggests that a pre-functionalized benzoyl chloride, such as an iodobenzoyl chloride, could be used in the initial synthesis to introduce a site for further derivatization.

| Reaction Type | Target Site | Potential Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Reduction | Carbonyl Group (C=O) | Sodium Borohydride (NaBH4) | Alcohol | smolecule.com |

| Nucleophilic Aromatic Substitution | Halogen on Benzoyl Ring (e.g., Br) | Various Nucleophiles | Substituted Benzoyl Derivative | smolecule.com |

| Cross-Coupling (e.g., Suzuki) | Halogen on Benzoyl Ring (e.g., Br) | Boronic Acid, Palladium Catalyst | Biaryl Derivative | smolecule.com |

Modifications of the Methoxy Substituent

The 6-methoxy group on the pyridine ring is another site for chemical alteration. A common and significant modification is demethylation to yield the corresponding pyridinol (or pyridone) derivative. nih.gov This transformation can be achieved by treating the methoxypyridine compound with a strong acid, such as hydrogen bromide (HBr) in acetic acid. nih.gov The resulting hydroxyl group provides a new point for functionalization.

Additionally, other transformations of the methoxy group have been noted for similar compounds. These include oxidation to form a methoxycarbonyl group or replacement via nucleophilic substitution reactions with other functional groups.

| Reaction Type | Starting Group | Reagents/Conditions | Resulting Group | Reference |

|---|---|---|---|---|

| Demethylation | -OCH3 | HBr in Acetic Acid, 50 °C | -OH (Pyridinol/Pyridone) | nih.gov |

| Oxidation | -OCH3 | Oxidizing Agent | -COOCH3 (Methoxycarbonyl) | |

| Nucleophilic Substitution | -OCH3 | Specific Nucleophile | Various Substituted Groups |

Formation of Oxidized Pyridine Derivatives (N-oxides)

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. rsc.orgjst.go.jp These N-oxides are important intermediates and have been shown to possess a range of biological activities. nih.gov A reported method for synthesizing benzoyl-substituted pyridine N-oxides involves a silver-catalyzed decarboxylative acylation. rsc.org In this reaction, a substituted pyridine N-oxide is reacted with an α-keto carboxylic acid (such as benzoylformic acid) in the presence of a silver carbonate catalyst and potassium persulfate (K₂S₂O₈). rsc.org This method has been successfully used to synthesize compounds like 2-benzoyl-4-methoxypyridine 1-oxide and 2-benzoyl-6-methylpyridine 1-oxide, indicating its applicability for the 6-methoxy analogue. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Conditions | Product Type |

|---|---|---|---|---|

| Substituted Pyridine N-Oxide | α-Keto Carboxylic Acid (e.g., Benzoylformic acid) | Silver Carbonate (Ag2CO3), K2S2O8 | DCM:H2O, 50 °C, 12 h | Benzoylpyridine N-Oxide |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 2-benzoylpyridine (B47108) shows characteristic signals for the pyridine (B92270) and benzoyl protons. chemicalbook.com The protons on the pyridine ring typically appear in the range of δ 7.5 to 8.7 ppm. The protons of the benzoyl group are observed in the aromatic region as well.

For 2-Benzoyl-6-methoxypyridine, the methoxy (B1213986) group (–OCH₃) is an electron-donating group, which would cause an upfield shift (to a lower ppm value) for the protons on the pyridine ring, particularly the proton at the 5-position. The protons of the benzoyl group would likely exhibit chemical shifts similar to those in 2-benzoylpyridine. The coupling patterns (e.g., doublets, triplets) will be dictated by the number of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Benzoyl-6-methoxypyridine (Based on data for 2-benzoylpyridine and known substituent effects)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | 7.8 - 8.0 | d | ~8.0 |

| Pyridine H-4 | 7.5 - 7.7 | t | ~7.5 |

| Pyridine H-5 | 6.8 - 7.0 | d | ~7.0 |

| Benzoyl H (ortho) | 7.9 - 8.1 | d | ~7.5 |

| Benzoyl H (meta) | 7.4 - 7.6 | t | ~7.5 |

| Benzoyl H (para) | 7.5 - 7.7 | t | ~7.5 |

| Methoxy H | 3.9 - 4.1 | s | - |

Note: 's' denotes singlet, 'd' denotes doublet, and 't' denotes triplet.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for 2-Benzoyl-6-methoxypyridine is not available in the reviewed sources. However, analysis of related compounds provides a basis for predicting the chemical shifts. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift, typically in the range of 190-200 ppm. The carbon atoms of the pyridine and benzene rings will appear in the aromatic region (110-160 ppm). The methoxy carbon will have a characteristic signal around 55 ppm.

The carbon atoms of the pyridine ring will be influenced by the electron-donating methoxy group and the electron-withdrawing benzoyl group. The carbon attached to the methoxy group (C-6) and the carbon ortho to it (C-5) are expected to be shifted upfield, while the carbon attached to the benzoyl group (C-2) will be shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Benzoyl-6-methoxypyridine (Based on data for related pyridine and benzoyl compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 192 - 198 |

| Pyridine C-2 | 152 - 156 |

| Pyridine C-3 | 120 - 124 |

| Pyridine C-4 | 136 - 140 |

| Pyridine C-5 | 110 - 114 |

| Pyridine C-6 | 162 - 166 |

| Benzoyl C (ipso) | 135 - 139 |

| Benzoyl C (ortho) | 128 - 132 |

| Benzoyl C (meta) | 128 - 132 |

| Benzoyl C (para) | 132 - 136 |

| Methoxy (–OCH₃) | 53 - 57 |

The Gauge-Including Atomic Orbital (GIAO) method is a powerful computational tool used to predict NMR chemical shifts. researchgate.net This quantum chemical approach calculates the magnetic shielding tensors for each nucleus in a molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The GIAO method, often employed within the framework of Density Functional Theory (DFT), has been shown to provide reliable predictions of both ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including substituted pyridines. researchgate.netacs.org The accuracy of the GIAO calculations is dependent on the level of theory and the basis set used. For complex molecules, where experimental assignment can be ambiguous, GIAO calculations serve as a valuable tool for structural verification. acs.org The application of the GIAO method to 2-Benzoyl-6-methoxypyridine would involve optimizing the molecular geometry and then performing the NMR shielding calculations. The resulting theoretical chemical shifts could then be compared with experimental data to confirm the structural assignment.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds. For 2-Benzoyl-6-methoxypyridine, several key vibrational modes are expected. The FT-IR spectrum of the closely related 2-benzoylpyridine shows a strong absorption for the carbonyl (C=O) stretching vibration. chemicalbook.com

The C=O stretching vibration in aromatic ketones typically appears in the region of 1680-1660 cm⁻¹. The C-N stretching vibrations within the pyridine ring are expected in the 1600-1400 cm⁻¹ region. The C-O stretching of the methoxy group will also give rise to characteristic bands.

Table 3: Predicted FT-IR Vibrational Frequencies for 2-Benzoyl-6-methoxypyridine (Based on data for 2-benzoylpyridine and general group frequencies)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch (Benzoyl) | 1660 - 1680 | Strong |

| C=N/C=C Stretch (Pyridine Ring) | 1570 - 1600 | Medium to Strong |

| C=C Stretch (Aromatic Rings) | 1400 - 1500 | Medium to Strong |

| C-N Stretch (Pyridine Ring) | 1200 - 1300 | Medium |

| C-O Stretch (Methoxy) | 1020 - 1250 | Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. wikipedia.org While a specific FT-Raman spectrum for 2-Benzoyl-6-methoxypyridine is not documented in the searched literature, predictions can be made based on the analysis of aromatic ketones.

The Raman spectrum is expected to show a strong band for the symmetric C=O stretching vibration. The aromatic C=C stretching vibrations of both the pyridine and benzene rings should also be prominent. In general, vibrations that result in a significant change in polarizability will be strong in the Raman spectrum.

Table 4: Predicted FT-Raman Vibrational Frequencies for 2-Benzoyl-6-methoxypyridine (Based on general principles for aromatic ketones)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch (Benzoyl) | 1650 - 1670 | Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C=C Stretch (Aromatic Rings) | 1580 - 1610 | Strong |

| C-H Bending (Aromatic) | 1000 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of an organic molecule is dictated by the types of electrons present and the chromophores they constitute. In 2-Benzoyl-6-methoxypyridine, the key chromophores are the benzoyl group (an aromatic ketone) and the methoxypyridine ring. These structural features give rise to distinct electronic transitions when the molecule interacts with ultraviolet and visible light. The principal transitions observed are the n→π* (n-to-pi-star) and π→π* (pi-to-pi-star) transitions.

The valence electrons in 2-Benzoyl-6-methoxypyridine can be classified into sigma (σ) bonding electrons, pi (π) bonding electrons, and non-bonding (n) electrons. The non-bonding electrons are primarily located in the p-orbitals of the oxygen atom in the carbonyl group and the nitrogen atom in the pyridine ring. The π electrons are delocalized across the benzoyl and pyridine aromatic systems.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. wikipedia.org Such transitions are characteristic of compounds with conjugated systems, like the aromatic rings and the carbonyl group in 2-Benzoyl-6-methoxypyridine. scialert.net For instance, benzene, a simple aromatic system, exhibits π→π* transitions, with a notable absorption band around 255 nm. wikipedia.org In the more complex, conjugated system of benzophenone, which is structurally related to the benzoyl moiety, a strong absorption band attributed to a π→π* transition is observed around 250 nm. scialert.netresearchgate.net These transitions are typically of high intensity, characterized by large molar extinction coefficients (ε).

n→π Transitions:* These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair on the carbonyl oxygen, is promoted to a π* antibonding orbital. quora.com Aromatic ketones like benzophenone typically exhibit a weaker n→π* absorption band at longer wavelengths (lower energy) compared to their π→π* bands. scialert.netresearchgate.net This transition is often observed as a shoulder or a distinct band in the 300-380 nm region for benzophenone. researchgate.netbris.ac.uk The intensity of n→π* transitions is generally much lower than that of π→π* transitions.

The solvent environment can influence the wavelength of these transitions. Typically, n→π* transitions experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π→π* transitions may undergo a bathochromic (red) shift to longer wavelengths. wikipedia.orgscialert.net In a study of benzophenone, the π→π* transition shifted from 247.6 nm in n-hexane (non-polar) to 252.3 nm in ethanol (B145695) (polar), while another band, assigned as n→π*, shifted from 205.3 nm to 197.7 nm. scialert.net

| Transition Type | Typical Wavelength Range | Relative Energy | Molar Absorptivity (ε) | Effect of Increased Solvent Polarity |

|---|---|---|---|---|

| π→π | 200-300 nm | High | High (1,000 - 60,000 L·mol⁻¹·cm⁻¹) | Bathochromic Shift (Red Shift) |

| n→π | 300-400 nm | Low | Low (10 - 2,000 L·mol⁻¹·cm⁻¹) | Hypsochromic Shift (Blue Shift) |

X-ray Crystallography and Single Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals how individual molecules pack together in the crystal lattice, stabilized by a network of intermolecular interactions.

The conformation of 2-Benzoyl-6-methoxypyridine is largely defined by the spatial relationship between the pyridine ring and the phenyl ring of the benzoyl group. This relationship is quantified by the dihedral angle (or torsion angle), which describes the degree of twist around the single bond connecting the pyridine ring to the carbonyl carbon.

While the specific crystal structure for 2-Benzoyl-6-methoxypyridine was not detailed in the searched sources, analysis of structurally similar pyridine derivatives provides significant insight. For instance, in related compounds featuring multiple aromatic rings connected to a central pyridine, the rings are typically not coplanar. In one N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazide derivative, the dihedral angle between the thiophene and phenyl rings is a significant 85.89 (12)°. nih.gov In another compound, 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, the methoxyphenyl ring is substantially twisted away from the central pyridine ring, with a dihedral angle of 48.93 (4)°. researchgate.net Similarly, in a crystal structure of a benzimidazole derivative, the phenyl rings at the N1 and C2 positions form a dihedral angle of 62.37(3)° with each other. researchgate.net This twisting is a common feature in such multi-ring systems and is often a result of steric hindrance between hydrogen atoms on adjacent rings, which prevents a planar conformation. It is therefore highly probable that the phenyl and pyridine rings in 2-Benzoyl-6-methoxypyridine are also twisted relative to each other.

| Compound | Rings Involved | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Methoxyphenyl and central Pyridine | 48.93 (4) | researchgate.net |

| N'-(1-phenylbenzylidene)-2-(thiophen-3-yl)acetohydrazide derivative | Thiophene and Phenyl | 85.89 (12) | nih.gov |

| 1,2-diphenyl-1H-benzimidazole | Phenyl at N1 and Phenyl at C2 | 62.37 (3) | researchgate.net |

| N-[2,6-Bis(1-methylethyl)phenyl]pyridine-4-carboxamide | Benzene and Pyridine | 80.0 (1) | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org These forces, although weaker than covalent bonds, collectively determine the stability and properties of the crystalline solid. In crystals of aromatic and heterocyclic compounds, interactions such as hydrogen bonds, π-π stacking, and C-H···π interactions are prevalent. researchgate.netmdpi.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal. nih.gov For example, in the analysis of certain heterocyclic compounds, N···H interactions were found to be the principal type of intermolecular contact, accounting for up to 40.9% of the total Hirshfeld surface. mdpi.com Other significant contacts included H···H, C···H, and N···C interactions. mdpi.com

In the crystal structure of 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, molecules are linked into a two-dimensional network through a combination of C-H···N hydrogen bonds and C-H···π and π–π interactions. researchgate.net Similarly, the packing in other pyridine derivatives often features C-H···π interactions that connect molecules into larger supramolecular assemblies, such as chains or three-dimensional networks. researchgate.net The formation of acid-pyridine heterosynthons is a key interaction in the crystal packing of certain nicotinic acid derivatives. uky.edu Given the structure of 2-Benzoyl-6-methoxypyridine, it is expected that its crystal packing would be stabilized by a combination of C-H···O and C-H···N hydrogen bonds (involving the carbonyl oxygen and pyridine nitrogen), as well as π-π stacking and C-H···π interactions between the aromatic rings. researchgate.netmdpi.com

| Interaction Type | Description | Structural Consequence |

|---|---|---|

| C-H···N | A weak hydrogen bond between a C-H donor and a pyridine nitrogen acceptor. | Forms chains or dimers, contributing to network formation. researchgate.net |

| C-H···O | A weak hydrogen bond between a C-H donor and a carbonyl oxygen acceptor. | Links molecules into supramolecular structures. researchgate.net |

| π-π Stacking | Attractive interaction between the delocalized π-systems of parallel aromatic rings. | Stabilizes layered or stacked packing arrangements. researchgate.net |

| C-H···π | An interaction where a C-H bond points towards the face of an aromatic ring. | Contributes to the formation of 2D and 3D networks. researchgate.net |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT methods calculate the electron density of a system to determine its energy and other properties. physchemres.org Functionals like B3LYP are commonly paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to perform these calculations. nih.govresearchgate.netjocpr.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. For a flexible molecule like 2-Benzoyl-6-methoxypyridine, which has rotational freedom around the single bonds connecting the pyridine (B92270), benzoyl, and methoxy (B1213986) groups, conformational analysis is crucial. This analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy structure.

For example, a computational study on the related molecule 2-methoxy-4,6-diphenylnicotinonitrile, which also features a substituted pyridine core, utilized DFT to determine its optimized geometry. The analysis revealed the dihedral angles between the pyridine and phenyl rings, indicating a relatively planar structure. nih.gov A similar analysis for 2-Benzoyl-6-methoxypyridine would involve rotating the benzoyl and methoxy groups to map the potential energy surface and identify the most stable conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles, as illustrated in the hypothetical table below for a generic pyridine derivative.

Table 1: Example Optimized Geometrical Parameters for a Substituted Pyridine Derivative (Calculated via DFT) This table is illustrative and does not represent actual data for 2-Benzoyl-6-methoxypyridine.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-C (pyridine) | 1.395 | C-N-C (pyridine) | 117.0 |

| C-N (pyridine) | 1.340 | C-C-C (pyridine) | 120.5 |

| C-C (benzoyl) | 1.401 | C-C=O (benzoyl) | 121.2 |

| C=O (benzoyl) | 1.231 | Py-C-Ph (dihedral) | 35.4 |

| C-O (methoxy) | 1.362 | C-O-CH3 (methoxy) | 118.3 |

Prediction of Vibrational Frequencies

Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are performed on the optimized geometry and provide the frequencies and intensities of the fundamental vibrational modes. mdpi.com Comparing theoretical spectra with experimental data helps confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups. jocpr.com DFT methods, such as B3LYP, are well-established for providing vibrational frequencies that correlate well with experimental results, often with the application of a scaling factor. physchemres.org

A study on 2-methoxy-3-(trifluoromethyl)pyridine used DFT calculations to obtain fundamental vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman spectra. jocpr.com For 2-Benzoyl-6-methoxypyridine, such a study would identify characteristic vibrational modes, including the C=O stretch of the benzoyl group, C-O stretches of the methoxy group, and various C-C and C-N stretching and bending modes of the pyridine ring.

Table 2: Example Predicted Vibrational Frequencies for a Benzoyl Pyridine Derivative This table is illustrative and does not represent actual data for 2-Benzoyl-6-methoxypyridine.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1685 | 1670 | Benzoyl C=O stretch |

| ν(C-O-C) | 1250 | 1245 | Methoxy asym. stretch |

| ν(Py-ring) | 1580 | 1575 | Pyridine ring C-C/C-N stretch |

| ν(Ph-ring) | 1605 | 1600 | Phenyl ring C-C stretch |

| γ(C-H) | 850 | 845 | Aromatic C-H out-of-plane bend |

Electronic Structure Analysis (e.g., HOMO-LUMO, Mulliken Charges)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. ripublication.com A small gap suggests that the molecule is more polarizable and reactive. irjweb.com

Mulliken population analysis is a method to calculate the partial atomic charges on each atom in a molecule. This provides insight into the distribution of electrons and helps identify electrophilic and nucleophilic sites. irjweb.com For pyridine derivatives, DFT calculations are routinely used to determine these properties. researcher.life In 2-Benzoyl-6-methoxypyridine, the electronegative oxygen and nitrogen atoms are expected to carry negative Mulliken charges, while the adjacent carbon atoms would be more positive. ripublication.com

Table 3: Example Electronic Properties for a Substituted Pyridine Derivative This table is illustrative and does not represent actual data for 2-Benzoyl-6-methoxypyridine.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Mulliken Charge on N | -0.45 e |

| Mulliken Charge on C=O Carbon | +0.52 e |

| Mulliken Charge on C=O Oxygen | -0.58 e |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. researchgate.netmdpi.com The MEP map is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, attractive to electrophiles), while blue regions represent positive electrostatic potential (electron-poor areas, attractive to nucleophiles). Green and yellow areas denote intermediate potential. mdpi.com

For 2-Benzoyl-6-methoxypyridine, an MEP map would likely show a strongly negative potential (red) around the carbonyl oxygen of the benzoyl group and the nitrogen atom of the pyridine ring, indicating these are prime sites for electrophilic attack or hydrogen bonding. researchgate.net The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue). mdpi.com Such maps provide a chemically intuitive picture of the charge distribution. chemrxiv.org

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical signal processing and switching. ias.ac.in Organic molecules with donor-π-acceptor arrangements often exhibit significant NLO responses. researchgate.net The key NLO properties at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β). Computational chemistry, particularly DFT, is an effective method for calculating these properties and predicting the NLO potential of new molecules. researchgate.netmdpi.com

Pyridine derivatives have been studied for their NLO properties. ias.ac.in A theoretical investigation of a pyridine-based chalcone, for instance, used DFT to determine its second hyperpolarizability. acs.org For 2-Benzoyl-6-methoxypyridine, the presence of the electron-donating methoxy group and the electron-withdrawing benzoyl group attached to the π-conjugated pyridine system could lead to NLO activity. Calculations would quantify the dipole moment (μ), polarizability (α), and hyperpolarizability (β) to assess its potential as an NLO material. acs.orgnih.gov

Table 4: Example Calculated NLO Properties for a D-π-A Pyridine Derivative This table is illustrative and does not represent actual data for 2-Benzoyl-6-methoxypyridine.

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α) | 180 |

| First Hyperpolarizability (β) | 2500 x 10⁻³³ esu |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

The Quantum Mechanics/Molecular Mechanics (QM/MM) method is a hybrid computational technique that combines the high accuracy of quantum mechanics with the speed of classical molecular mechanics. wikipedia.org This approach is particularly useful for studying large systems, such as an enzyme active site or a molecule in solution. mdpi.com In a QM/MM simulation, the chemically active part of the system (e.g., the reacting molecule) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described by a less computationally expensive MM force field. wikipedia.org

While no specific QM/MM studies on 2-Benzoyl-6-methoxypyridine have been reported, this methodology would be ideal for investigating its behavior in a biological or solution-phase environment. For example, if 2-Benzoyl-6-methoxypyridine were a potential drug candidate, QM/MM could be used to model its interaction with a target protein. mdpi.com The ligand and the key amino acid residues in the binding site would be treated with QM to accurately describe electronic effects like polarization and charge transfer, while the rest of the protein and solvent would be handled by MM. acs.org This approach provides a detailed understanding of binding energies, reaction mechanisms, and the influence of the environment on the molecule's properties. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a versatile computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules, this analysis provides a unique fingerprint of the molecular environment.

For 2-Benzoyl-6-methoxypyridine, this analysis would typically involve mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface. The dnorm surface highlights regions of significant intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii, blue areas representing longer contacts, and white areas denoting contacts around the van der Waals separation.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots of de versus di allow for the deconvolution of the full fingerprint into contributions from specific atom···atom contacts. While specific experimental data for 2-Benzoyl-6-methoxypyridine is not available in the provided search results, a hypothetical breakdown of intermolecular contacts based on the analysis of similar molecules is presented in the table below. This illustrates the type of information that would be obtained from such a study.

| Interaction Type | Percentage Contribution |

| H···H | Data not available |

| C···H/H···C | Data not available |

| O···H/H···O | Data not available |

| N···H/H···N | Data not available |

| Other | Data not available |

Note: This table is illustrative. The actual percentage contributions for 2-Benzoyl-6-methoxypyridine would need to be determined from its specific crystal structure data.

Energy Decomposition Analysis of Molecular Interactions

An EDA study of a 2-Benzoyl-6-methoxypyridine dimer would quantify the energetic contributions to the binding between two molecules. The primary components of the interaction energy are:

Electrostatic Energy (ΔEelstat): Arises from the classical Coulombic interaction between the unperturbed charge distributions of the interacting molecules.

Pauli Repulsion (ΔEPauli): Also known as exchange-repulsion, this term accounts for the destabilizing effect of the Pauli exclusion principle when the electron clouds of the molecules overlap.

Orbital Interaction (ΔEorb): This stabilizing term encompasses polarization and charge-transfer effects, representing the relaxation of the molecular orbitals in the presence of each other.

Dispersion Energy (ΔEdisp): This component accounts for the long-range electron correlation effects, which are crucial for understanding van der Waals interactions.

The sum of these components gives the total interaction energy (ΔEint). While specific EDA calculations for 2-Benzoyl-6-methoxypyridine are not present in the search results, the following table illustrates the typical output of such an analysis, providing a hypothetical energy decomposition for a dimer.

| Energy Component | Interaction Energy (kcal/mol) |

| Electrostatic (ΔEelstat) | Data not available |

| Pauli Repulsion (ΔEPauli) | Data not available |

| Orbital Interaction (ΔEorb) | Data not available |

| Dispersion (ΔEdisp) | Data not available |

| Total Interaction Energy (ΔEint) | Data not available |

Note: This table is for illustrative purposes only. The actual energy values would be determined through specific quantum chemical calculations on the 2-Benzoyl-6-methoxypyridine dimer.

Coordination Chemistry of 2 Benzoyl 6 Methoxypyridine and Its Derivatives

Ligand Design and Properties

The design of ligands is crucial for controlling the geometry, stability, and reactivity of the resulting metal complexes. In the case of 2-benzoyl-6-methoxypyridine, several factors, including its chelation modes, the nature of its donor atoms, and the electronic influence of its substituents, play a pivotal role.

Bidentate versus Polydentate Chelation Modes

Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to a central metal ion. Ligands that bind through two donor sites are termed bidentate, while those binding through more than two are called polydentate. libretexts.org This ability to form multiple bonds with a metal center, known as chelation, typically results in more stable complexes compared to those formed with monodentate ligands. quora.com

2-Benzoylpyridine (B47108) derivatives primarily function as bidentate ligands. However, by modifying the benzoyl moiety, their denticity can be increased. For instance, derivatization with thiosemicarbazide transforms the ligand into a polydentate system. The resulting 2-benzoylpyridine thiosemicarbazone can act as a tridentate ligand, coordinating through the pyridine (B92270) nitrogen, the imine nitrogen, and the thiolate sulfur atom (N,N,S). This versatility allows for the formation of complex structures, including both mononuclear and dimeric species. mdpi.com

| Ligand Type | Typical Denticity | Donor Atoms |

| 2-Benzoylpyridine | Bidentate | Pyridine Nitrogen, Carbonyl Oxygen |

| 2-Benzoylpyridine Thiosemicarbazone | Tridentate | Pyridine Nitrogen, Imine Nitrogen, Thiolate Sulfur |

Role of Pyridine Nitrogen and Carbonyl Oxygen as Donor Atoms

In its fundamental form, 2-benzoylpyridine coordinates to metal ions in a bidentate fashion, utilizing the lone pair of electrons on the pyridine nitrogen and the carbonyl oxygen as the two donor sites. researchgate.net Infrared (IR) spectroscopy is a key technique for confirming this coordination mode. Upon complexation, a shift in the vibrational frequency of the C=O (carbonyl) group to a lower wavenumber is typically observed, indicating the involvement of the carbonyl oxygen in bonding to the metal center. researchgate.net Similarly, changes in the pyridine ring's in-plane deformation modes suggest the coordination of the heterocyclic nitrogen atom. researchgate.net This N,O-chelation results in the formation of a stable five-membered ring structure with the metal ion.

Influence of Methoxy (B1213986) Substituent on Ligand Properties

Substituents on the pyridine ring can significantly alter the electronic properties of the ligand and, consequently, the stability and reactivity of its metal complexes. A methoxy (-OCH3) group, such as the one at the 6-position of 2-benzoyl-6-methoxypyridine, can exert both inductive and resonance effects.

Metal Complex Formation and Characterization

The versatile electronic and structural properties of 2-benzoylpyridine derivatives enable them to participate in a variety of complexation reactions, including the formation of cyclometallated and thiourea-based complexes.

Cyclometallation Reactions (e.g., Au(III) complexes with 2-benzoylpyridine derivatives)

Cyclometallation is a reaction in which a ligand coordinates to a metal center through a standard donor atom and also forms a metal-carbon bond via the activation of a C-H bond on one of its aryl substituents. This process results in the formation of a stable metallacycle.

Derivatives of 2-benzoylpyridine are known to undergo cyclometallation with gold(III). mdpi.com In these reactions, the ligand acts as a bidentate, monoanionic C^N ligand. Coordination occurs through the pyridine nitrogen and, following the deprotonation of an ortho-carbon on the phenyl ring, a direct Au-C bond is formed. mdpi.com This κ²-N(1),C(ortho) chelation is a hallmark of cyclometallated Au(III) complexes with 2-arylpyridine-type ligands. mdpi.comsemanticscholar.orgrsc.org The resulting complexes, such as [Au(C^N)Cl2], have a square-planar geometry around the d8 Au(III) center. mdpi.com These cyclometallated gold(III) compounds are of significant interest due to their potential applications in catalysis and medicine. polyu.edu.hkresearchgate.net

Table of Representative Cyclometallated Au(III) Complexes

| Ligand Precursor | Complex Type | Coordination Mode |

|---|---|---|

| 2-Benzoylpyridine | [Au(pcp)Cl2] | κ²-N,C |

| 2-Phenylpyridine | [Au(ppy)Cl2] | κ²-N,C |

Note: 'pcp' and 'ppy' are common abbreviations for the deprotonated forms of 2-benzoylpyridine and 2-phenylpyridine, respectively.

Formation of Thiourea-Based Metal Complexes

Thiourea derivatives and their metal complexes are investigated for a wide range of applications due to their versatile coordination behavior and biological activities. mdpi.commdpi.com Ligands derived from the condensation of 2-benzoylpyridine with substituted thiosemicarbazides are effective chelating agents for various transition metals, including iron(II), nickel(II), zinc(II), and copper(II). mdpi.comtandfonline.comresearchgate.net

In these complexes, the 2-benzoylpyridine thiosemicarbazone ligand typically coordinates in a tridentate fashion. Upon deprotonation, it binds to the metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the thiourea moiety. mdpi.com The formation of these complexes can be confirmed by spectroscopic methods. For example, in the IR spectra, the disappearance of the ν(C=S) band and the appearance of a new ν(C-S) band indicate the deprotonation and coordination of the sulfur atom. mdpi.com The resulting metal complexes exhibit diverse geometries and stoichiometries, such as [Fe(L)2]Cl2 and [Ni(L)Cl], where L represents the deprotonated thiosemicarbazone ligand. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| 2-Benzoyl-6-methoxypyridine |

| 2-Benzoylpyridine |

| 2-Phenylpyridine |

| 2-Benzylpyridine |

| 2-Benzoylpyridine thiosemicarbazone |

| 2-Benzoylpyridine-N(4)-methyl thiosemicarbazone |

| 2-Benzoylpyridine-N(4)-phenyl thiosemicarbazone |

| 2-Benzoylpyridine 4-allylthiosemicarbazone |

| Thiosemicarbazide |

Coordination with Transition Metal Ions (e.g., Cu(II), Fe(II), V(III), V(IV), Mo, W)

2-Benzoylpyridine and its derivatives readily form stable complexes with a variety of transition metal ions. The nature of the resulting complex is influenced by the metal ion, the counter-ion, and the reaction conditions.

Copper(II): The coordination chemistry of 2-benzoylpyridine (Bzpy) with Cu(II) is well-documented, leading to both mononuclear and binuclear species. For instance, the reaction of 2-benzoylpyridine with copper(II) chloride results in the formation of a mononuclear complex, [Cu(Bzpy)₂(Cl)₂], where two ligand molecules are coordinated to the copper center researchgate.net. In this complex, the 2-benzoylpyridine acts as a neutral bidentate N,O-ligand. Binuclear copper(II) complexes have also been synthesized, which may feature bridging ligands connecting the two metal centers scirp.orgbohrium.com. Derivatives such as 2-benzoylpyridine semicarbazone and thiosemicarbazone also form stable complexes with Cu(II), often exhibiting different structural motifs, including dimeric structures where sulfur atoms from the thiosemicarbazone ligand bridge two copper atoms mdpi.comresearchgate.netresearchgate.net.

Iron(II): Iron(II) complexes with ligands derived from 2-benzoylpyridine, particularly Schiff bases and thiosemicarbazones, have been synthesized and characterized researchgate.net. These ligands typically coordinate to the Fe(II) center to form complexes such as [Fe(L)₂]Cl, where 'L' represents the deprotonated form of the ligand mdpi.comresearchgate.net. The resulting complexes are often octahedral, with two tridentate ligands coordinating to the central iron atom nih.gov. The electronic properties of these complexes can be tuned by modifying the substituents on the ligand framework researchgate.net.

Vanadium(III) and Vanadium(IV): The coordination chemistry of vanadium is marked by its multiple accessible oxidation states, primarily +3, +4, and +5 researchgate.net. While specific complexes with 2-benzoyl-6-methoxypyridine are not extensively reported, studies with analogous pyridine-containing ligands provide insight into the expected behavior. Vanadium(IV) commonly forms stable square-pyramidal or octahedral complexes as the oxovanadium(IV) (vanadyl, VO²⁺) cation researchgate.net. Vanadium(III) has been shown to form stable six-coordinate complexes with tridentate pyridine-based ligands, such as {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃ mdpi.com.

Molybdenum and Tungsten: Molybdenum (Mo) and Tungsten (W) in high oxidation states, particularly Mo(VI) and W(VI), form a variety of oxo and imido alkylidene complexes that are notable for their catalytic activity in processes like olefin metathesis nih.govnih.gov. The coordination sphere in these complexes is often completed by ligands such as alkoxides or, less commonly, thiolates nih.gov. Molybdenum(VI) can also form stable, mononuclear dioxo-complexes with bidentate ligands, such as [MoO₂(L)(MeOH)], where the ligand coordinates to the metal center, and a solvent molecule occupies the sixth coordination site to complete an octahedral geometry mdpi.com.

Coordination Modes of Pyridonate Ligands (κ¹-N, κ²-N,O, μ₂-N,O)

The versatility of 2-benzoylpyridine and its derivatives as ligands stems from their ability to adopt several coordination modes. The specific mode depends on the ligand's form (neutral or deprotonated), the metal ion, and the presence of other coordinating species.

Monodentate (κ¹-N): In this mode, the ligand coordinates to the metal center solely through the pyridine nitrogen atom. This is less common when the carbonyl group is available for chelation but can occur if the carbonyl oxygen is sterically hindered or if the metal center has a strong preference for nitrogen donors.

Bidentate Chelating (κ²-N,O): This is the most common coordination mode for neutral 2-benzoylpyridine and its derivatives. The ligand forms a stable five-membered chelate ring by coordinating to the metal ion through both the pyridine nitrogen and the carbonyl oxygen atom researchgate.net. This bidentate chelation is a key feature in the structure of many mononuclear complexes researchgate.netresearchgate.net.

Bridging (μ₂-N,O): In polynuclear complexes, the ligand can bridge two metal centers. A bridging-chelating mode (μ-κ²N,O:O,N') has been observed for the structurally similar di(2-pyridyl)ketone ligand mostwiedzy.pl. In this arrangement, the ligand chelates one metal via the N,O atoms and bridges to an adjacent metal center. In thiosemicarbazone derivatives, the sulfur atom can also participate in bridging, leading to dimeric structures mdpi.comresearchgate.net.

Structural Aspects of Metal Complexes

Geometric Configurations (e.g., square planar, octahedral)

The geometric configuration of the metal center in these complexes is dictated by the coordination number and the nature of the metal ion's d-orbitals.

Octahedral Geometry: A six-coordinate octahedral geometry is frequently observed for complexes with these ligands. This is particularly common for Fe(II) and Co(II) complexes, where two tridentate Schiff base ligands or three bidentate ligands coordinate to the metal center nih.govresearchgate.net. The mononuclear copper complex [Cu(Bzpy)₂(Cl)₂] also adopts a six-coordinate geometry, which is described as an octahedron supplemented by two chloride anions researchgate.net.

Square Planar and Square Pyramidal Geometries: Four- and five-coordinate geometries are also observed, especially for Cu(II) complexes, which are subject to Jahn-Teller distortion uci.edu. A dinuclear Cu(II) complex derived from 2-benzoylpyridine features one copper atom in an elongated square pyramidal geometry and the other in an octahedral environment bohrium.com. Other binuclear copper(II) complexes with monoatomic bridges have been shown to adopt square planar or square pyramidal geometries depending on the co-ligands present scirp.org.

| Metal Ion | Ligand/Derivative | Geometric Configuration |

| Cu(II) | 2-Benzoylpyridine | Octahedral researchgate.net |

| Cu(II) | 2-Benzoylpyridine | Square Pyramidal & Octahedral (dinuclear) bohrium.com |

| Fe(II) | Pyridyl-benzimidazole | Octahedral nih.gov |

| Co(II) | Macrocycle from 2,6-dibenzoyl pyridine | Octahedral researchgate.net |

| Ni(II) | Macrocycle from 2,6-dibenzoyl pyridine | Octahedral researchgate.net |

Metal-Ligand Bond Characterization

The formation of a coordinate bond between the ligand and the metal ion is confirmed and characterized using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for verifying the coordination of the ligand. Upon complexation, the stretching frequency of the carbonyl group (ν(C=O)) in 2-benzoylpyridine, typically observed around 1706 cm⁻¹, often shifts to a lower wavenumber. This shift indicates a weakening of the C=O double bond due to the coordination of the oxygen atom to the electron-accepting metal center scirp.org. For Schiff base derivatives, a similar shift is observed for the azomethine (ν(C=N)) stretching frequency scirp.orgias.ac.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure in solution. The chemical shifts of the protons and carbons near the coordination sites (the pyridine ring and benzoyl group) are altered upon complexation, providing evidence of the metal-ligand interaction mdpi.comresearchgate.netias.ac.in.

| Technique | Observation | Implication |

| FT-IR Spectroscopy | Shift of ν(C=O) band to lower frequency scirp.org | Coordination of carbonyl oxygen to the metal ion. |

| FT-IR Spectroscopy | Shift of ν(C=N) band in derivatives scirp.orgias.ac.in | Coordination of imine nitrogen to the metal ion. |

| NMR Spectroscopy | Changes in chemical shifts of protons/carbons near N and O atoms mdpi.com | Confirmation of metal-ligand interaction in solution for diamagnetic complexes. |

| X-ray Crystallography | Determination of bond lengths and angles researchgate.netbohrium.com | Unambiguous confirmation of molecular structure, geometry, and coordination mode. |

Reactivity and Organic Transformations

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on 2-Benzoyl-6-methoxypyridine is not extensively detailed, the reactivity of related 2-halopyridines provides significant insight into the potential pathways for substitution at the C2 and C6 positions of the pyridine (B92270) ring. Nucleophilic aromatic substitution (SNAr) reactions are common for pyridines, particularly when activated by electron-withdrawing groups and bearing a good leaving group. nih.gov

For instance, 2-iodopyridine can react with various sulfur, oxygen, and carbon nucleophiles to yield 2-substituted pyridines. sci-hub.se The reactivity of 2-halopyridines with nucleophiles can be influenced by the nature of the halogen, with the typical reactivity order being I > Br > Cl > F for sulfur nucleophiles, while a different order may be observed with oxygen nucleophiles. sci-hub.se Microwave irradiation has been shown to significantly accelerate these substitution reactions. sci-hub.se In the context of synthesizing precursors to 2-Benzoyl-6-methoxypyridine, a compound like 2-iodo-6-methoxypyridine would be a key intermediate, where the iodo group can be displaced by a variety of nucleophiles.

The following table summarizes typical nucleophilic substitution reactions on 2-iodopyridine, which serve as a model for the reactivity of iodo-substituted precursors to 2-Benzoyl-6-methoxypyridine.

Deprotonation and Lithiation Reactions

The deprotonation of substituted pyridines using strong bases, such as organolithium reagents, is a powerful method for functionalization. The position of lithiation is directed by the substituents on the pyridine ring. For 2-methoxypyridine, lithiation can be challenging due to competing reactions. researchgate.net However, specific reagent systems can control the regioselectivity.

The use of a superbase composed of n-BuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE) has been shown to induce regioselective lithiation of 2-methoxypyridine at the C6 position. researchgate.netnih.gov This is attributed to the formation of lithium aggregates near the pyridine nitrogen, which favors deprotonation at the adjacent C6 position. researchgate.netnih.gov In contrast, using lithium dialkylamides like LDA or LTMP with 2-methoxypyridine can lead to lithiation at the C3 position. researchgate.net

While direct studies on 2-Benzoyl-6-methoxypyridine are limited, the principles derived from 2-methoxypyridine suggest that deprotonation would likely occur on the pyridine ring, influenced by both the nitrogen atom and the methoxy (B1213986) group.

Reactions with Electrophiles

Once a lithiated pyridine species is generated, it can react with a wide range of electrophiles to introduce new functional groups. researchgate.net This two-step process of directed lithiation followed by electrophilic quench is a versatile strategy for synthesizing substituted pyridines.

The lithiated intermediates, such as 6-lithio-2-methoxypyridine, can react with various electrophiles. Although specific examples with 2-Benzoyl-6-methoxypyridine are not detailed in the provided context, the general reactivity of lithiated pyridines is well-established. They can react with:

Alkyl halides to introduce alkyl groups.

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon dioxide to yield carboxylic acids after acidic workup.

Disulfides to introduce thioether functionalities.

The outcome of the reaction between a lithiated species and an electrophile can sometimes be dependent on the specific electrophile used, potentially leading to substitution at different positions or intramolecular reactions. nih.gov

Reduction Reactions

The benzoyl group in 2-Benzoyl-6-methoxypyridine contains a carbonyl moiety that is susceptible to reduction. The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. wikipedia.orgliverpool.ac.uk

This reduction can be achieved using various metal hydride reagents. Commonly used reagents for the reduction of ketones to alcohols include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.org

For 2-Benzoyl-6-methoxypyridine, this reaction would convert the benzoyl group into a phenyl(pyridin-2-yl)methanol moiety.

Bromination Reactions

The introduction of a bromine atom onto the pyridine ring is a common transformation. The synthesis of 2-bromo-6-methoxypyridine often involves the bromination of a suitable pyridine precursor. pipzine-chem.com Traditional methods for brominating pyridine derivatives can involve harsh conditions, such as using bromine (Br2) in the presence of oleum, which can be slow and lead to mixtures of isomers. google.com

More modern and selective brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). google.com These reagents offer milder reaction conditions and can provide better control over the regioselectivity of the bromination. For pyridine derivatives, the reaction can be performed with the brominating agent in the presence of oleum, or in some cases, without an additional solvent. google.com The choice of brominating agent and reaction conditions is crucial to avoid the formation of undesired side products. google.com

Cyclization Reactions

Pyridine derivatives, including those related to 2-Benzoyl-6-methoxypyridine, can be valuable precursors for the synthesis of more complex heterocyclic systems, such as bicyclic and polycyclic compounds. Photocyclization is one method that has been explored for compounds like 2-benzoylpyridine (B47108). colab.ws

Additionally, intramolecular reactions of suitably functionalized pyridine derivatives can lead to the formation of new rings. For example, 1,6-electrocyclization reactions of conjugated azapolyenes, which can be generated from pyridine precursors, can form new six-membered rings. mdpi.com In some cases, the presence of a benzoyl substituent can influence the pathway of cyclization. mdpi.com The development of cascade reactions, such as the Cyclisation/Ring Expansion (CRE) cascade, allows for the synthesis of medium-sized rings and macrocycles from simpler starting materials, a strategy where functionalized pyridines could potentially be employed. whiterose.ac.uk

Catalytic Applications of 2 Benzoyl 6 Methoxypyridine Derivatives

Metal-Catalyzed Reactions Involving 2-Benzoyl-6-methoxypyridine Ligands

The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the benzoyl group in 2-benzoyl-6-methoxypyridine derivatives can act as a bidentate chelating system, forming stable complexes with various metal centers. This coordination plays a crucial role in the catalytic activity observed in several important organic reactions.

Cyclometallated gold(III) complexes featuring aryl-pyridine ligands are effective catalysts for various organic transformations. rsc.org These complexes demonstrate high stability and efficiency, often at low catalyst loadings. rsc.org In the context of alkyne hydration, gold(III) catalysts activate the alkyne triple bond, facilitating a nucleophilic attack by water. researchgate.netmdpi.com The reaction typically follows Markovnikov regioselectivity for terminal alkynes, yielding methyl ketones. mdpi.com The mechanism is understood to involve the coordination of the alkyne to the gold center, followed by a solvent-assisted attack of water and subsequent tautomerization of the enol intermediate to the final ketone product. ua.es While specific studies focusing exclusively on 2-benzoyl-6-methoxypyridine are not detailed in the provided sources, the general principles of catalysis by cyclometallated gold(III) aryl-pyridine complexes are well-established for reactions like the synthesis of substituted oxazoles. rsc.org

Similarly, gold-catalyzed photo-oxidation of benzylic amines leverages the photoredox properties of these complexes to facilitate the transfer of electrons and generate reactive intermediates, leading to the oxidation of the amine substrate.

| Substrate | Catalyst Type | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylacetylene | [AuX₂(S₂CN(R)₂)] | 60 °C, Solvent | Acetophenone | Quantitative |

| Terminal Alkynes | [AuL]⁺ | Mild Conditions | Methyl Ketones | High |

| Internal Alkynes | [AuL]⁺ | Mild Conditions | Ketone Mixture | High |

Molybdenum(VI) complexes are recognized for their catalytic activity in oxidation reactions, particularly the epoxidation of olefins using peroxide-based oxygen donors. researchgate.net Dioxomolybdenum(VI) complexes, often stabilized by ligands, serve as effective catalysts for these transformations. researchgate.net For instance, molybdenum complexes with aroyl hydrazone-type ligands have been synthesized and tested in the epoxidation of cyclooctene. nih.gov The catalytic cycle typically involves the coordination of the olefin and the peroxide to the molybdenum center, facilitating oxygen transfer.

Tungsten-dependent enzymes, which feature a tungsten ion in their active site, catalyze low-potential redox reactions. nih.gov Synthetic tungsten complexes have also been explored in catalysis. While direct applications of 2-benzoyl-6-methoxypyridine with molybdenum and tungsten are not extensively detailed, the known reactivity of picolinate-type ligands suggests their potential. For example, bis(6-methyl-picolinate) molybdenum(VI) dioxide has been shown to be a robust catalyst for dehydrative cyclization. nih.gov

Vanadium complexes utilizing pyridonate ligands, which are structurally related to derivatives of 2-benzoyl-6-methoxypyridine, have been successfully employed as catalysts for the reductive coupling of alcohols. nih.govacs.org This reaction provides an important method for forming C(sp³)–C(sp³) bonds through a deoxygenation process. nih.gov Research has shown that dimeric vanadium(III) pyridonate complexes are catalytically active for the reductive coupling of benzyl (B1604629) alcohols. acs.org The proposed mechanism involves a vanadium(III)/vanadium(IV) redox cycle and includes bimetallic intermediates. nih.govacs.org The pyridonate ligand facilitates the binding of the alcohol substrate through hemilability and metal-ligand cooperation. acs.org

Table 2: Vanadium-Catalyzed Reductive Coupling of Benzhydrol

| Catalyst | Substrate | Reductant | Key Feature | Ref. |

|---|---|---|---|---|

| Vanadium(III) Pyridonate Complex | Benzhydrol | Not Specified | Catalytically active, proceeds via V(III)/V(IV) cycle | acs.org |

| Vanadium Pyridonate Catalysts | Alcohols | Not Specified | Forms C(sp³)–C(sp³) bonds via deoxygenation | nih.gov |

Palladium-catalyzed cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, typically employs palladium catalysts supported by phosphine (B1218219) ligands. nih.gov These ligands are crucial as they influence the rates of oxidative addition, transmetallation, and reductive elimination within the catalytic cycle. nih.gov The use of specific dialkylbiaryl phosphine ligands has expanded the scope of the Suzuki coupling to include less reactive substrates like aryl chlorides and hindered partners. nih.gov While phosphines are common, nitrogen-containing ligands can also be employed. The application of 2-benzoyl-6-methoxypyridine as a ligand in this context would involve its coordination to the palladium center, potentially influencing the stability and reactivity of the catalytic species.

Organocatalysis by Pyridine N-Oxide Derivatives

The oxidation of the pyridine nitrogen atom to an N-oxide significantly alters the electronic properties of the ring, transforming it into a powerful Lewis basic organocatalyst.

Pyridine N-oxides are classified as strong Lewis bases due to the polarization of the N-O bond. nih.gov This property allows them to act as effective organocatalysts by activating Lewis acidic species, such as halosilanes. nih.govresearchgate.net In reactions like the asymmetric allylation of aldehydes with allyltrichlorosilane, the pyridine N-oxide activates the C-Si bond, which enhances the nucleophilicity of the allyl group, facilitating its addition to the aldehyde. nih.govresearchgate.net

The catalytic efficacy is influenced by substituents on the pyridine ring. Electron-donating groups, such as the methoxy (B1213986) group in a 2-benzoyl-6-methoxypyridine N-oxide derivative, can increase the electron density on the N-oxide oxygen. This enhanced Lewis basicity can lead to greater reactivity and selectivity in the catalyzed reaction. nih.govorganic-chemistry.org Conversely, groups at the 2 and 6 positions can introduce steric hindrance, which may reduce nucleophilicity but can also be exploited to achieve higher stereoselectivity. nih.gov

Table 3: Properties of Pyridine N-Oxide Derivatives in Organocatalysis

| Catalyst Feature | Role in Catalysis | Effect of Substituents | Example Reaction |

|---|---|---|---|

| Polarized N-O Bond | Acts as a strong Lewis base | Methoxy groups can enhance reactivity and selectivity | Asymmetric allylation of aldehydes |

| Nucleophilic Activation | Activates Lewis acidic compounds (e.g., halosilanes) | Steric hindrance at positions 2 and 6 can influence selectivity | Sakurai–Hosomi–Denmark-type reactions |

An exploration of 2-benzoyl-6-methoxypyridine's potential role in catalysis reveals its structural significance in specialized chemical reactions. This article delves into the catalytic applications of its derivatives, focusing on tautomeric catalysis and the influence of substituents on its activity.

2 Tautomeric Catalysis (e.g., ester-amide exchange)

Derivatives of 2-benzoyl-6-methoxypyridine are structurally related to compounds capable of acting as tautomeric catalysts, particularly in reactions such as ester-amide exchange. The catalytic prowess of such molecules is rooted in their ability to exist in tautomeric forms, which can facilitate bond formation and cleavage. Specifically, the 2-pyridone tautomer, which exists in equilibrium with the 2-hydroxypyridine (B17775) form, is known to be an effective catalyst. This catalytic activity stems from the simultaneous presence of a Brønsted acid (the proton on the nitrogen) and a Lewis base (the carbonyl oxygen) within the same molecule. chemrxiv.org

In the context of an ester-amide exchange reaction, the 2-pyridone catalyst can activate both the ester and the amine simultaneously. The acidic N-H group of the pyridone can donate a proton to the ester's carbonyl oxygen, making it more electrophilic. Concurrently, the basic carbonyl oxygen of the pyridone can accept a proton from the incoming amine, increasing its nucleophilicity. This dual activation lowers the energy barrier for the reaction, thereby accelerating the rate of amide formation.

The effectiveness of 2-pyridone as a tautomeric catalyst has been demonstrated to be most pronounced when utilizing acylating agents like 4-nitrophenyl acetate (B1210297) in a solvent such as toluene. researchgate.netchemrxiv.org Research has shown that primary amines, especially those without branching at the α-position, are the most suitable substrates for these catalytically driven reactions. researchgate.netchemrxiv.org The structural framework of the pyridone is essential for this catalytic activity. chemrxiv.org

3 Influence of Substituents on Catalytic Activity (e.g., methoxy groups)

The catalytic efficiency of pyridone-based tautomeric catalysts is significantly influenced by the nature and position of substituents on the pyridine ring. The introduction of an electron-donating group, such as a methoxy group (-OCH₃), has been shown to enhance catalytic activity. chemrxiv.orgresearchgate.netchemrxiv.org

When an electron-donating group is present, particularly at the 5-position of the 2-pyridone ring, the catalyst exhibits superior performance in accelerating ester-amide exchange reactions. researchgate.netchemrxiv.org The methoxy group, through its electron-donating mesomeric effect, increases the electron density on the pyridone ring. This, in turn, enhances the basicity of the carbonyl oxygen, making it a more effective proton acceptor for activating the amine substrate.

The following table illustrates the effect of different catalysts on the rate of an ester-amide exchange reaction, highlighting the importance of the tautomeric pyridone structure.

| Catalyst | kcat/kuncat |

| N-methyl-2-pyridone | 3.2 |

| 2-methoxypyridine | 1.4 |

| Pyridine | 1.4 |

| Phenol | 1.2 |

| Pyridine + Phenol | 1.5 |

| This data demonstrates that the combined acidic and basic functionalities within the 2-pyridone structure are crucial for significant catalytic activity, as separating these functionalities (as in the case of pyridine and phenol) or removing the acidic proton (N-methyl-2-pyridone) leads to a substantial decrease in the catalytic rate enhancement. chemrxiv.org |

The strategic placement of substituents is key to optimizing catalytic performance. It has been noted that modifying the 4- and/or 5-positions of the 2-pyridone ring with electron-donating or electron-withdrawing groups is a viable strategy for tuning the catalyst's activity, while leaving the positions near the reaction center (3- and/or 6-positions) unsubstituted can be beneficial to avoid steric hindrance. chemrxiv.org

Hydrogen Bonding Interactions